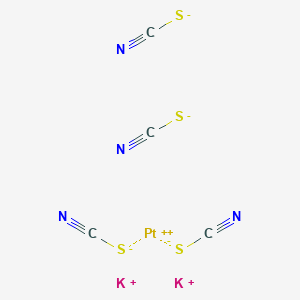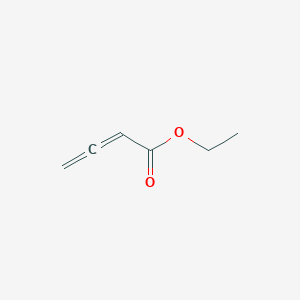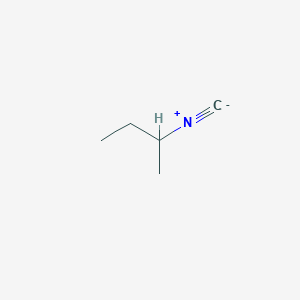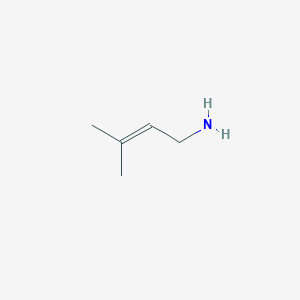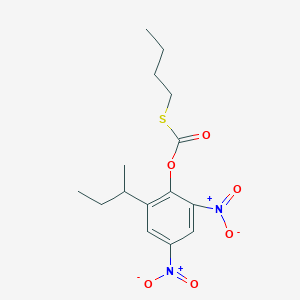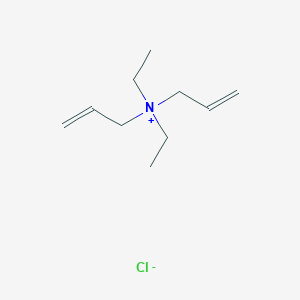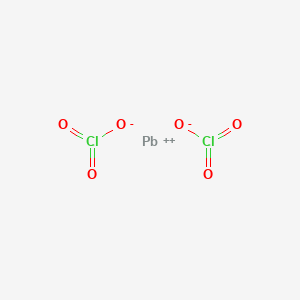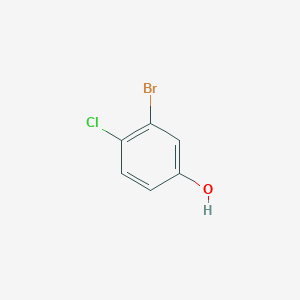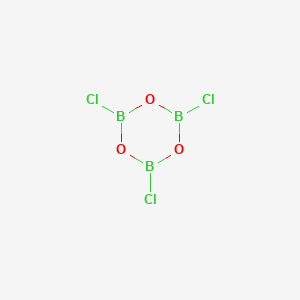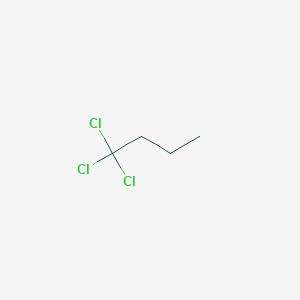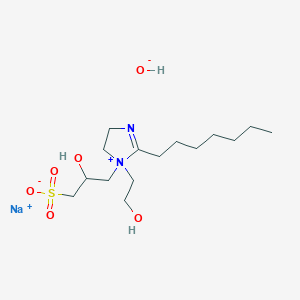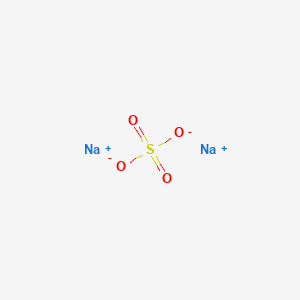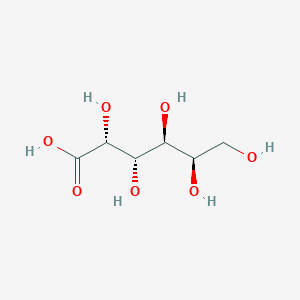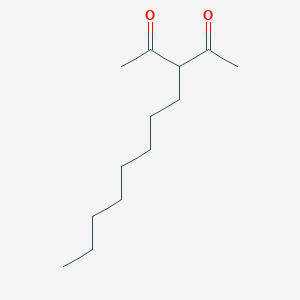
3-Octylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylpentane-2,4-dione (OPD) is a chemical compound that has been widely used in scientific research due to its ability to form colored complexes with metal ions. This property has made OPD a popular reagent in the field of analytical chemistry, particularly in the detection and quantification of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of 3-Octylpentane-2,4-dione involves the formation of a colored complex with metal ions. The reaction between 3-Octylpentane-2,4-dione and metal ions occurs through the carbonyl and enol groups in the molecule. The complex formation is influenced by factors such as pH, temperature, and the concentration of metal ions and 3-Octylpentane-2,4-dione.
Efectos Bioquímicos Y Fisiológicos
3-Octylpentane-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties and can scavenge free radicals. 3-Octylpentane-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Octylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-Octylpentane-2,4-dione forms stable complexes with metal ions, which can be easily detected and quantified. However, 3-Octylpentane-2,4-dione has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3-Octylpentane-2,4-dione also has a low molar absorptivity, which can limit its sensitivity in detecting metal ions at low concentrations.
Direcciones Futuras
There are several future directions for the use of 3-Octylpentane-2,4-dione in scientific research. One area of interest is the development of new 3-Octylpentane-2,4-dione derivatives with improved solubility and sensitivity. Another area of interest is the use of 3-Octylpentane-2,4-dione in the detection and quantification of metal ions in biological samples, such as blood and urine. 3-Octylpentane-2,4-dione can also be used in the development of new drugs that target metal ions in the body. Finally, 3-Octylpentane-2,4-dione can be used in the development of new materials for environmental remediation, such as the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 3-Octylpentane-2,4-dione is a chemical compound that has found widespread use in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions has made it a valuable tool in a range of applications, from environmental monitoring to clinical diagnostics. While there is still much to learn about the biochemical and physiological effects of 3-Octylpentane-2,4-dione, its potential for future research is promising.
Métodos De Síntesis
3-Octylpentane-2,4-dione can be synthesized by the reaction of 3-octanone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 3-Octylpentane-2,4-dione in high yield. The chemical structure of 3-Octylpentane-2,4-dione is shown below:
Aplicaciones Científicas De Investigación
3-Octylpentane-2,4-dione has been extensively used in scientific research as a chelating agent for metal ions. It forms stable complexes with a range of metal ions, including copper, iron, nickel, and zinc. These complexes have different colors, which can be used to identify and quantify the metal ions. 3-Octylpentane-2,4-dione has been used in a variety of applications, including environmental monitoring, food analysis, and clinical diagnostics.
Propiedades
Número CAS |
13195-73-8 |
|---|---|
Nombre del producto |
3-Octylpentane-2,4-dione |
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3-octylpentane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-13(11(2)14)12(3)15/h13H,4-10H2,1-3H3 |
Clave InChI |
KOMWCCYRQJBJDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
SMILES canónico |
CCCCCCCCC(C(=O)C)C(=O)C |
Otros números CAS |
13195-73-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



